Ethyl 4-aminoisothiazole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-amino-1,2-thiazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-6(9)5-4(7)3-11-8-5/h3H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWWOXKWMUXJIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NSC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 4 Aminoisothiazole 3 Carboxylate and Its Analogues
Classic Cyclocondensation Approaches
The foundational methods for constructing the isothiazole (B42339) ring system, particularly for amino-substituted variants, have long relied on cyclocondensation reactions. These methods involve the formation of the heterocyclic ring from acyclic precursors in a single transformative step.
Hantzsch-Type Thiazole (B1198619) Syntheses: Historical Context and Modern Adaptations
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in the 19th century, represents one of the most fundamental and widely utilized methods for the preparation of thiazole derivatives. wikipedia.orgclockss.org In its classic form, the reaction involves the condensation of an α-halocarbonyl compound with a thioamide-containing reactant, such as thiourea (B124793). clockss.org This reaction provides a direct route to 2-aminothiazoles.
While the Hantzsch synthesis was originally developed for pyridines from aldehydes, β-ketoesters, and ammonia (B1221849), its adaptation for thiazoles has become a cornerstone of heterocyclic chemistry. wikipedia.orgorganic-chemistry.org The mechanism involves the initial formation of an intermediate by nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Modern adaptations have sought to improve the efficiency and conditions of this classic reaction. For instance, the synthesis of 2-aminothiazoles has been successfully performed in heated glass microreactors under electro-osmotic flow control. rsc.org In one such study, a T-shaped microchip was heated to 70°C, and the reaction between ring-substituted 2-bromoacetophenones and 1-substituted-2-thioureas was carried out in the microchannels. rsc.org This approach demonstrated that reaction conversions could be similar to or even greater than those achieved in traditional macro-scale batch syntheses, highlighting the potential for miniaturized systems in optimizing classic reactions. rsc.org
Reaction of Thiourea with α-Halocarbonyl Compounds
The reaction between thiourea and α-halocarbonyl compounds, such as ethyl bromopyruvate or ethyl chloroacetoacetate, is the most direct application of the Hantzsch synthesis for producing 2-aminothiazole-4-carboxylates. clockss.org This specific transformation is crucial for accessing the parent scaffold of Ethyl 4-aminoisothiazole-3-carboxylate and its isomers.
In a typical procedure for the synthesis of ethyl 2-aminothiazole-4-carboxylate, ethyl bromopyruvate is reacted with thiourea in a suitable solvent, most commonly ethanol (B145695). nih.gov The mixture is heated under reflux for a period ranging from a few hours to 24 hours. nih.govgoogle.com Upon completion, the reaction mixture is cooled and treated with a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to neutralize the hydrobromide salt formed and precipitate the free amine product. nih.govgoogle.com
Research has shown that the yield and purity of the product can be influenced by factors such as the molar ratio of the reactants, reaction temperature, and the choice of solvent. nih.govgoogle.com For example, one procedure specifies refluxing a 2:3 molar ratio of ethyl bromopyruvate to thiourea in ethanol for 24 hours, followed by basification with 2M NaOH, to achieve a 70% yield of ethyl 2-aminothiazole-4-carboxylate. nih.gov Another method using a different molar ratio and a shorter reaction time of 3 hours in ethanol at reflux, followed by neutralization with potassium carbonate, also reports successful synthesis. google.com
| Reactants | Solvent | Conditions | Product | Yield | Reference |
| Ethyl Bromopyruvate, Thiourea | Ethanol | Reflux, 24h; Basification with NaOH | Ethyl 2-aminothiazole-4-carboxylate | 70% | nih.gov |
| Ethyl Bromopyruvate, Thiourea | Ethanol | Reflux, 3h; Basification with K₂CO₃ | Ethyl 2-aminothiazole-4-carboxylate | Not specified | google.com |
| 2-Bromoacetophenone, Thiourea | Ethanol | 70°C, 1h | 2-Amino-4-phenylthiazole (B127512) | 99% | chemicalbook.com |
| Ethyl 2-chloroacetoacetate, KSCN | Acetonitrile | Reflux, 2.5-5h | Ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates | 48-83% | researchgate.net |
Contemporary Synthetic Strategies and Process Optimization
Modern synthetic chemistry has focused on developing more efficient, environmentally friendly, and versatile methods. These include one-pot reactions, the use of catalysts to enhance reaction rates and selectivity, and the application of alternative energy sources like microwave irradiation.
One-Pot Multi-Component Reaction Sequences
One such strategy involves the reaction of aromatic methyl ketones with thiourea or N-substituted thioureas in the presence of copper(II) bromide. clockss.org In this process, the ketone is first α-brominated by CuBr₂, and the resulting α-bromo ketone reacts in situ with thiourea to form the 2-aminothiazole (B372263) product. This one-pot α-bromination/cyclization process avoids the handling of lachrymatory α-bromo ketones. clockss.org Another efficient one-pot method for synthesizing ethyl 2-substituted-4-methylthiazole-5-carboxylates proceeds from ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea derivatives. researchgate.net
A facile one-pot, two-step process has also been described for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. researchgate.net This method begins with the reaction of ethyl 2-chloroacetoacetate and potassium thiocyanate (B1210189) to form an intermediate, which then undergoes cyclocondensation with hydrazines or hydrazides in the same pot. researchgate.net
| Starting Materials | Reagents | Key Features | Product Class | Reference |
| Aromatic Methyl Ketones, Thiourea | Copper(II) Bromide | One-pot α-bromination/cyclization | 4-Aryl-2-aminothiazoles | clockss.org |
| Ethyl Acetoacetate, Thiourea | N-Bromosuccinimide (NBS) | One-pot bromination/cyclization | Ethyl 2-amino-4-methylthiazole-5-carboxylates | researchgate.net |
| Ethyl 2-chloroacetoacetate, Hydrazines | Potassium Thiocyanate | One-pot, two-step cyclocondensation | Ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates | researchgate.net |
| 2-(2-Benzylidene hydrazinyl)-4-methylthiazole, etc. | Varies | One-pot three-component reaction | 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | nih.gov |
Catalyst-Assisted Synthesis
The use of catalysts in the synthesis of thiazoles can lead to milder reaction conditions, shorter reaction times, and improved yields. Both acid catalysts and metal-based catalysts have been employed effectively.
In the Hantzsch synthesis, acid catalysis is often inherent, but the addition of specific catalysts can further enhance the reaction. For example, p-toluenesulfonic acid (PTSA) has been used to catalyze the Hantzsch synthesis of dihydropyridines, a related reaction, under ultrasonic irradiation. wikipedia.org For thiazole synthesis, copper(II) bromide not only serves as a bromine source but also facilitates the reaction. clockss.org
A notable example of catalyst-assisted synthesis involves the use of a Cu₂O@HKUST-1 nano catalyst. google.com The reaction of ethyl bromopyruvate and thiourea in ethanol under reflux with this catalyst improves the conversion rate and selectivity for the target 2-aminothiazole-4-ethyl formate. google.com The porous nature of the catalyst is believed to provide shape selectivity for the reactants, enhancing the efficiency of the cyclization reaction on the surface of the copper(I) oxide core. google.com
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. nih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and cleaner reactions compared to conventional heating methods. rsc.orgnih.gov
The synthesis of various thiazole derivatives has been successfully adapted to microwave conditions. For instance, the reaction of a bromo ester with substituted phenylthioureas in polyethylene (B3416737) glycol (PEG)-400 was achieved in just 60 seconds under microwave irradiation at 100°C, producing thiazole acetates. nih.gov Similarly, the Grohe-Heitzer reaction, used for synthesizing naphthyridone derivatives, has been significantly streamlined using microwave heating, reducing reaction times and steps. scielo.org.mx
While a specific microwave-assisted synthesis for this compound is not detailed in the provided sources, the successful application of this technology to the synthesis of structurally similar 2-aminothiazoles and other heterocyclic systems strongly suggests its applicability. rsc.orgnih.govscielo.org.mx The general principle involves heating a mixture of the α-halocarbonyl compound and thiourea in a suitable solvent within a sealed microwave reactor, allowing for rapid heating to temperatures above the solvent's boiling point, thereby accelerating the cyclocondensation. mdpi.com
| Reaction Type | Reactants | Conditions | Time | Key Advantage | Reference |
| Thiazole Acetate (B1210297) Synthesis | Bromo ester, Phenylthiourea | Microwave, 100°C, PEG-400 | 60 sec | Drastic reduction in reaction time | nih.gov |
| Grohe-Heitzer Reaction | Various | Microwave, 70-140°C | ~3-5 min | Reduced steps and time | scielo.org.mx |
| Aminotriazole Synthesis | Aminoguanidine, Carboxylic Acid | Microwave, 180°C, HCl catalyst | 3 h | High yield, direct from acids | mdpi.com |
Polymer-Supported Synthetic Protocols
The application of solid-phase synthesis offers significant advantages for the generation of heterocyclic compound libraries, including simplified purification and the potential for automation. While a specific, documented polymer-supported protocol for this compound is not extensively reported, methodologies for analogous aminothiazole and other heterocyclic systems provide a strong basis for its development.
A plausible approach for the polymer-supported synthesis of this compound would involve the immobilization of a key intermediate to a solid support, followed by cyclization and subsequent cleavage from the resin. Drawing from established solid-phase syntheses of aminothiazoles, a potential strategy could commence with a resin-bound cyanoacetamide derivative. This immobilized precursor could then undergo reaction with a sulfur source and a suitable reagent to facilitate the isothiazole ring formation, followed by cleavage to release the desired product.
For instance, a reported solid-phase synthesis of diaminothiazoles started with a 4-methoxybenzhydrylamino (MBHA) resin-bound acylated amino acid. thieme-connect.com This demonstrates the feasibility of anchoring starting materials to a solid support and performing subsequent chemical transformations to build a heterocyclic core. thieme-connect.com While the target was different, the principles of resin attachment, reaction on-support, and final product cleavage are directly applicable.
A proposed synthetic sequence for a polymer-supported route to analogues of this compound is outlined below:
| Step | Description | Key Reagents/Conditions |
| 1. | Immobilization: An appropriate starting material, such as a protected aminocyanoacetate, is anchored to a solid support (e.g., Wang resin or Merrifield resin). | DCC, DMAP |
| 2. | Activation/Modification: The resin-bound intermediate is chemically modified to introduce the necessary functionalities for cyclization. | Base, activating agents |
| 3. | Cyclization: The isothiazole ring is formed through an intramolecular or intermolecular reaction. This could potentially involve a sulfur electrophile and a source of nitrogen. | Sulfur monochloride, ammonia source |
| 4. | Cleavage: The final product, an analogue of this compound, is cleaved from the solid support. | Trifluoroacetic acid (TFA) |
This generalized approach allows for the variation of substituents on the isothiazole ring by using different starting materials in the initial immobilization step, making it a versatile method for generating a library of analogues.
Regioselective Synthesis and Isomeric Control Considerations
The synthesis of substituted isothiazoles often presents a challenge in controlling the regiochemistry, leading to mixtures of isomers. For this compound, the precise placement of the amino and carboxylate groups at the C4 and C3 positions, respectively, is crucial. The Thorpe-Ziegler cyclization has been identified as a key reaction for achieving this specific substitution pattern. researchgate.netresearchgate.net
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular cyclization of a dinitrile or a cyano-ester to form a cyclic β-enaminonitrile or β-enaminoester, respectively. chem-station.com In the context of synthesizing mthis compound, a precursor containing a nitrile and a thiocyanate or a related sulfur-containing group is treated with a base. researchgate.net The reaction proceeds via an intramolecular nucleophilic attack of the carbanion generated adjacent to one nitrile group onto the carbon of the other nitrile or related group, leading to the formation of the five-membered isothiazole ring with the desired regiochemistry. researchgate.netsci-hub.se
A key advantage of the Thorpe-Ziegler approach is the high degree of regioselectivity it offers in forming the 4-amino-3-carboxylate substitution pattern. The intramolecular nature of the cyclization directs the formation of the specific isomer, avoiding the formation of other potential regioisomers that can arise in intermolecular condensation reactions.
The table below summarizes the key aspects of regioselective synthesis for this class of compounds:
| Synthetic Method | Key Features | Regiochemical Outcome | Reference |
| Thorpe-Ziegler Cyclization | Intramolecular cyclization of a cyano-thiocyanate precursor. | High regioselectivity for the 4-amino-3-carboxylate isomer. | researchgate.netresearchgate.net |
| Intermolecular Condensations | Reactions between multiple components to build the ring. | Can lead to mixtures of regioisomers, requiring careful control of reaction conditions. | sci-hub.se |
Chemical Reactivity and Derivatization Pathways of Ethyl 4 Aminoisothiazole 3 Carboxylate
Reactions Involving the Amino Group (at Position 4)
The amino group at the C4 position of the isothiazole (B42339) ring is a key site for derivatization due to its nucleophilic character. It can readily react with a range of electrophilic reagents.
Nucleophilic Substitution Reactions with Electrophiles
The primary amino group of isothiazole derivatives can act as a nucleophile in substitution reactions. While specific studies on ethyl 4-aminoisothiazole-3-carboxylate are not prevalent, the reactivity can be inferred from analogous compounds like 2-aminothiazoles. For instance, the amino group of aminothiazole derivatives has been shown to react with highly electrophilic aromatic compounds such as 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB). psu.edu In this type of reaction, the nucleophilic amino group attacks the electron-deficient aromatic ring, leading to the displacement of the fluoride (B91410) leaving group in an aromatic nucleophilic substitution (SNAr) mechanism. psu.edu The reaction is often catalyzed by bases. psu.edu
This reactivity highlights the potential for the amino group of this compound to be engaged in similar nucleophilic substitution reactions with suitable electrophiles.
Condensation Reactions: Formation of Schiff Bases and Imines
A fundamental reaction of primary amines is their condensation with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. semanticscholar.org
The amino group of aminothiazole derivatives readily undergoes condensation with various aromatic aldehydes. mdpi.com For example, 2-aminothiazole (B372263) can be condensed with substituted benzaldehydes in the presence of a catalyst like ferric hydrogen sulfate (B86663) to form the corresponding Schiff bases. mdpi.com Another study demonstrated the condensation of 2-amino-4-phenylthiazole (B127512) with 3,4,5-trimethoxybenzaldehyde (B134019) to furnish the respective imine. mdpi.com These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695).
Table 1: Examples of Schiff Base Formation with Amino-Heterocycles
| Amine Reactant | Aldehyde Reactant | Product | Reaction Conditions | Reference |
| 2-Aminothiazole | Benzaldehyde | N-Benzylidene-1,3-thiazol-2-amine | Ferric hydrogen sulfate | mdpi.com |
| 2-Amino-4-phenylthiazole | 3,4,5-Trimethoxybenzaldehyde | N-(3,4,5-Trimethoxybenzylidene)-4-phenyl-1,3-thiazol-2-amine | Reflux in ethanol | mdpi.com |
| 4-Amino-1,2,4-triazole | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine | Ultrasound, 3-5 min | thieme-connect.com |
Acylation and Sulfonation Reactions
The nucleophilic amino group can be readily acylated or sulfonated using acyl halides, anhydrides, or sulfonyl chlorides.
Acylation: The reaction of aminothiazole derivatives with acylating agents provides the corresponding amides. For instance, 2-aminothiazole-5-carboxylates have been acylated to produce biologically active molecules. semanticscholar.org In a typical procedure, an aminothiazole is treated with an acyl chloride or anhydride, often in the presence of a base like pyridine (B92270) or in a solvent like hot tetrahydrofuran, to yield the N-acylated product. mdpi.com This transformation is a common strategy in medicinal chemistry to modify the properties of a lead compound. mdpi.com
Sulfonylation: The amino group can also be converted into a sulfonamide. The N-sulfonylation of 2-aminothiazole has been achieved by reacting it with various benzenesulfonyl chlorides in the presence of sodium acetate (B1210297) in water at elevated temperatures (80-85 °C). nih.gov This method provides a straightforward route to 2-(arylsulfonamido)thiazoles. nih.gov
Table 2: Acylation and Sulfonylation of Aminothiazoles
| Amine Reactant | Reagent | Product Type | Reaction Conditions | Reference |
| 2-Aminothiazole | Benzoyl chloride | Amide | Stirring at room temperature | analis.com.my |
| 2-Amino-4-phenylthiazole | Acetic anhydride | Amide | Heating in ethanol | mdpi.com |
| 2-Aminothiazole | 4-Methoxybenzenesulfonyl chloride | Sulfonamide | Sodium acetate, water, 80-85 °C, 8h | nih.gov |
| 2-Aminothiazole | 4-Nitrobenzenesulfonyl chloride | Sulfonamide | Sodium acetate, water, 80-85 °C, 4h | nih.gov |
Transformations of the Ester Group (at Position 3)
The ethyl carboxylate group at the C3 position is another site for chemical modification, primarily through nucleophilic acyl substitution reactions.
Hydrolysis to the Corresponding Carboxylic Acid
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is a common step in synthesis to unmask a carboxylic acid functionality for further reactions, such as amide coupling. For the related compound ethyl benzo[d]isothiazole-7-carboxylate, hydrolysis can be achieved by refluxing with aqueous sodium hydroxide (B78521) in ethanol (basic conditions) or by heating with hydrochloric acid in dioxane (acidic conditions). Similarly, the conversion of a 3-bromo-4-phenylisothiazole-5-carboxamide to the carboxylic acid was accomplished using sodium nitrite (B80452) in trifluoroacetic acid, indicating the stability of the isothiazole ring under these oxidative conditions. mdpi.com
Table 3: Conditions for Hydrolysis of Isothiazole Esters/Derivatives
| Starting Material | Reagents | Product | Reaction Conditions | Reference |
| Ethyl benzo[d]isothiazole-7-carboxylate | NaOH (2M) in ethanol/water (1:1) | Benzo[d]isothiazole-7-carboxylic acid | Reflux, 6 hours | |
| Ethyl benzo[d]isothiazole-7-carboxylate | HCl (6M) in dioxane | Benzo[d]isothiazole-7-carboxylic acid | 80°C, 4 hours | |
| 3-Bromo-4-phenylisothiazole-5-carboxamide | NaNO₂, TFA | 3-Bromo-4-phenylisothiazole-5-carboxylic acid | 0 °C, 15 min | mdpi.com |
Amidation and Hydrazinolysis Reactions
Amidation: The ester group can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction is often facilitated by heating and can sometimes be catalyzed. While direct amidation of this compound is not widely reported, the synthesis of 4,5-dichloroisothiazole-3-carboxylic acid amides has been achieved by reacting the corresponding acid chloride with various amines. researchgate.net This suggests that after hydrolysis of the ester to the carboxylic acid, standard peptide coupling methods could be employed to form a wide range of amides.
Hydrazinolysis: The reaction of esters with hydrazine (B178648) hydrate (B1144303) is a standard method for preparing acid hydrazides (also known as carbohydrazides). These hydrazides are valuable intermediates for synthesizing other heterocyclic systems like pyrazoles or 1,3,4-oxadiazoles. The reaction of various ethyl esters, such as ethyl 2-oxo-2H-chromene-3-carboxylate, with hydrazine hydrate in refluxing ethanol is known to produce the corresponding hydrazide. mdpi.comnih.gov Research on related isothiazoles has described the synthesis and subsequent reactions of 5-hydrazino-3-methyl-4-isothiazolecarboxylic acid ethyl ester derivatives, confirming the viability of this functional group on the isothiazole scaffold. nih.gov
Table 4: Hydrazinolysis of Ethyl Esters
| Ester Reactant | Reagent | Product Type | Reaction Conditions | Reference |
| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine hydrate (2.5 equiv.) | Carbohydrazide | Reflux in absolute ethanol, 2h | mdpi.com |
| Ethyl 3-hydrazinyl-3-oxopropanoate | Benzaldehyde | Arylidenehydrazinyl-oxopropanoate | Reflux in absolute ethanol, 1h | mdpi.com |
Modifications and Annulations of the Thiazole (B1198619) Ring System
Ring Expansion and Cyclization to Fused Heterocyclic Architectures (e.g., Imidazothiazoles, Pyrazolo[4,3-e]thiazolo[3,2-a]pyrimidines)
The construction of fused heterocyclic systems from this compound represents a key strategy for the development of novel chemical entities. While direct ring expansion of the isothiazole core is not a commonly reported pathway, the amino and carboxylate functionalities provide reactive handles for cyclization reactions that result in the formation of annulated systems.
The synthesis of imidazo[2,1-b]thiazoles , for instance, can be achieved from isomeric aminothiazole precursors. In a related synthetic approach, ethyl-2-aminothiazole-4-carboxylate undergoes condensation with phenacyl bromides to form an intermediate which, after hydrolysis of the ester and subsequent amide coupling, yields imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates. nih.gov Although this specific example utilizes an isomer, it highlights a potential pathway for the 4-amino isomer. The reaction of the amino group with an α-haloketone would lead to an intermediate poised for intramolecular cyclization to form the fused imidazole (B134444) ring.
The synthesis of more complex fused systems, such as isothiazolo[5,4-b]pyridines , has been reported through a multi-step sequence starting from a related 3-methyl-5-aminoisothiazole. This process involves reaction with diethyl ethoxymethylenemalonate followed by a high-temperature cyclization. researchgate.net Subsequent chemical modifications of the resulting isothiazolo[5,4-b]pyridine (B1251151) core, such as chlorination and nucleophilic substitution, allow for further diversification of the fused system. researchgate.net
While the direct synthesis of pyrazolo[4,3-e]thiazolo[3,2-a]pyrimidines from this compound is not explicitly detailed in the available literature, the synthesis of related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has been achieved from ethyl 3-amino-1H-pyrazole-4-carboxylate. researchgate.net This suggests that with the appropriate reaction partners, the 4-aminoisothiazole-3-carboxylate scaffold could potentially undergo analogous transformations to yield complex fused heterocyclic structures. The general strategy would likely involve the reaction of the amino group to form an intermediate pyrimidine (B1678525) ring, which could then be further cyclized.
| Fused Heterocycle | Starting Material (Analogue) | Key Reaction | Ref. |
| Imidazo[2,1-b]thiazole | Ethyl-2-aminothiazole-4-carboxylate | Condensation with α-haloketone, cyclization | nih.gov |
| Isothiazolo[5,4-b]pyridine | 3-Methyl-5-aminoisothiazole | Reaction with diethyl ethoxymethylenemalonate, thermal cyclization | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine | Ethyl 3-amino-1H-pyrazole-4-carboxylate | Reaction with substituted cinnamonitriles | researchgate.net |
Introduction of Substituents at Varying Ring Positions
The functionalization of the isothiazole ring through the introduction of various substituents is a critical aspect of its chemistry, enabling the fine-tuning of molecular properties.
The synthesis of the core 4-aminoisothiazole-3-carboxylate scaffold itself can be achieved via a Thorpe-Ziegler cyclization. researchgate.net This method provides a foundational route to the parent compound, which can then be subjected to further modifications.
The amino group at the C4 position is a primary site for derivatization. For example, it can undergo acylation reactions. While not specific to the ethyl ester, studies on related aminoisothiazoles have shown that the amino group can be acylated with various acid chlorides. youtube.com This allows for the introduction of a wide array of side chains, potentially influencing the compound's biological activity and physical characteristics.
Furthermore, electrophilic substitution reactions on the isothiazole ring itself are possible, although the directing effects of the existing substituents would need to be considered. For instance, in related imidazo[2,1-b]-1,3,4-thiadiazole systems, electrophilic substitution such as bromination and iodination occurs at the C5 position of the imidazole ring. mdpi.com This suggests that the isothiazole ring in this compound could potentially undergo substitution, although the specific position would be influenced by the combined electronic effects of the amino and carboxylate groups.
| Modification Type | Position | Reagent/Condition | Product Type | Ref. (Analogue) |
| Acylation | C4-amino | Acid Chloride | N-Acylated derivative | youtube.com |
| Electrophilic Substitution | Ring | Bromine/Iodine Monochloride | Halogenated derivative | mdpi.com |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra allows for the complete assignment of proton and carbon signals and establishes connectivity within the molecule.
The ¹H NMR spectrum of Ethyl 4-aminoisothiazole-3-carboxylate hydrochloride salt, recorded in DMSO-d6, provides distinct signals corresponding to each unique proton environment in the molecule. asianpubs.org The spectrum features a singlet for the proton on the isothiazole (B42339) ring (H5), a broad singlet for the amine (NH₂) protons, and a quartet and triplet characteristic of the ethyl ester group. asianpubs.org
The downfield shift of the isothiazole proton (H5) to 7.93 ppm is indicative of its position on an electron-deficient aromatic ring. asianpubs.org The amine protons appear as a broad singlet at 5.86 ppm. asianpubs.org The ethyl group displays a quartet at 4.32 ppm for the methylene (B1212753) (-CH₂-) protons, which are deshielded by the adjacent oxygen atom, and a triplet at 1.32 ppm for the terminal methyl (-CH₃) protons. asianpubs.org The coupling pattern (quartet and triplet) is a classic signature of an ethyl group where the methylene and methyl protons are coupled to each other.
Interactive Data Table: ¹H NMR Chemical Shifts for this compound Hydrochloride asianpubs.org
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H5 (Isothiazole ring) | 7.93 | Singlet (s) | N/A |
| -NH₂ (Amine) | 5.86 | Broad Singlet (br. s.) | N/A |
| -O-CH₂-CH₃ (Ethyl) | 4.32 | Quartet (q) | 7.0 |
| -O-CH₂-CH₃ (Ethyl) | 1.32 | Triplet (t) | 7.2 |
While specific experimental ¹³C NMR data for this compound is not available in the cited literature, the expected chemical shifts can be predicted based on established ranges for similar functional groups and heterocyclic systems. organicchemistrydata.orgoregonstate.edu The spectrum is anticipated to show six distinct signals corresponding to the six unique carbon atoms in the molecule.
The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the 160-170 ppm range. The carbons of the isothiazole ring (C3, C4, and C5) would resonate in the aromatic region, with their exact shifts influenced by the electronic effects of the amino and carboxylate substituents. The C4 carbon, bonded to the electron-donating amino group, would likely be shifted upfield relative to the other ring carbons. The methylene and methyl carbons of the ethyl group are expected in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 160 - 170 |
| C3 (Isothiazole ring) | 150 - 165 |
| C5 (Isothiazole ring) | 140 - 155 |
| C4 (Isothiazole ring) | 110 - 125 |
| -O-CH₂-CH₃ (Ethyl) | 60 - 70 |
| -O-CH₂-CH₃ (Ethyl) | 10 - 20 |
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. Although specific 2D NMR data for this compound were not found in the reviewed literature, the expected correlations can be described.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). researchgate.net For this compound, a cross-peak would be expected between the methylene quartet (δ ~4.32 ppm) and the methyl triplet (δ ~1.32 ppm) of the ethyl group, confirming their connectivity. researchgate.netacs.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. researchgate.net Expected correlations would include the H5 proton to C5, the methylene protons to the ethyl methylene carbon, and the methyl protons to the ethyl methyl carbon. researchgate.netresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular skeleton. acs.org Key expected correlations would include:
The H5 proton to C3 and C4 of the isothiazole ring.
The amine protons to C4 and potentially C5.
The methylene protons of the ethyl group to the ester carbonyl carbon (C=O) and the C3 carbon of the ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. While an experimental spectrum for this compound was not available, the expected absorption bands can be predicted based on its structure. vscht.czucla.edu
The primary amine (-NH₂) group would exhibit two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region. ucla.edu The ester functional group would be identified by a strong C=O stretching absorption, typically around 1700-1735 cm⁻¹. pressbooks.publibretexts.org The C-H stretching vibrations of the ethyl group would appear just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain complex vibrations associated with the isothiazole ring structure, as well as C-O and C-N stretching. vscht.cz
Interactive Data Table: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (two bands) |
| Alkyl (-CH₂-CH₃) | C-H Stretch | 2850 - 2960 | Medium to Strong |
| Ester (-C=O) | C=O Stretch | 1700 - 1735 | Strong |
| Isothiazole Ring | C=N / C=C Stretch | 1500 - 1650 | Medium to Weak |
| Ester / Amine | C-O / C-N Stretch | 1000 - 1300 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In a patent describing the synthesis of the hydrochloride salt of the title compound, electrospray ionization mass spectrometry (ESI-MS) was used for its characterization. asianpubs.org
The analysis showed a protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 173. asianpubs.org This result is consistent with the molecular formula of the free base, C₆H₈N₂O₂S, which has a calculated molecular weight of approximately 172.19 g/mol . The observation of the [M+H]⁺ ion confirms the molecular mass of the synthesized compound. Further fragmentation analysis, which was not detailed in the available literature, would provide additional structural confirmation by identifying characteristic neutral losses, such as the loss of an ethoxy radical (-OC₂H₅) or carbon monoxide (CO).
X-ray Crystallography for Precise Three-Dimensional Molecular Geometry Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and revealing its conformation in the solid state.
A search of the available scientific literature and crystallographic databases did not yield any results for the single-crystal X-ray structure of this compound. Therefore, precise experimental data on its molecular geometry, such as the planarity of the isothiazole ring and the orientation of the substituent groups, has not been reported. If such an analysis were performed, it would also reveal details about intermolecular interactions, such as hydrogen bonding involving the amine and ester groups, which dictate the crystal packing arrangement.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used in chemistry to determine the elemental composition (in terms of percentage) of a compound. This method is crucial in the process of synthesizing and characterizing new molecules, such as this compound, as it provides a direct means to verify the empirical formula of the synthesized product. The empirical formula represents the simplest whole-number ratio of atoms of each element present in a compound.
The process involves combusting a small, precisely weighed sample of the pure compound in a stream of oxygen. The combustion products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are collected and measured. The amount of sulfur is typically determined by converting it to sulfur dioxide (SO₂) or by other specialized methods. From the masses of these combustion products, the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the original sample can be calculated.
For a newly synthesized batch of this compound, the experimentally determined percentages of these elements are then compared against the theoretical percentages calculated from its molecular formula, C₆H₈N₂O₂S. A close agreement between the "found" (experimental) and "calculated" (theoretical) values, typically within a margin of ±0.4%, serves as strong evidence that the compound has been synthesized with the correct elemental composition and a high degree of purity.
Research Findings
While specific experimental data for this compound is not widely documented in readily available literature, the standard procedure would involve a CHNS analyzer. The data would be presented in a format similar to the tables below, comparing the theoretical values derived from the molecular formula with the actual results obtained from the analysis of the synthesized sample.
The theoretical elemental composition for this compound is calculated based on its molecular formula, C₆H₈N₂O₂S, and the atomic weights of its constituent atoms.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 41.85 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 4.68 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 16.28 |
| Oxygen | O | 16.00 | 2 | 32.00 | 18.59 |
| Sulfur | S | 32.07 | 1 | 32.07 | 18.63 |
| Total | 172.21 | 100.00 |
The following table illustrates how the results of an elemental analysis for this compound would be reported. The "Found (%)" column would contain the data obtained from the CHNS analyzer. A close match between the two columns confirms the empirical formula.
Table 2: Comparison of Calculated and Experimental Elemental Analysis Data
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 41.85 | Value from analysis |
| Hydrogen (H) | 4.68 | Value from analysis |
| Nitrogen (N) | 16.28 | Value from analysis |
| Sulfur (S) | 18.63 | Value from analysis |
For related isomers like Ethyl 2-aminoisothiazole-4-carboxylate, which shares the same molecular formula, published research demonstrates this comparative analysis. For instance, in the synthesis of Ethyl 2-aminothiazole-4-carboxylate, the calculated values were C, 41.81%; H, 4.65%; N, 16.26%; S, 18.59%. The experimental (found) values were reported as C, 41.79%; H, 4.64%; N, 16.26%; S, 18.57%. nih.gov The negligible difference between these values confirms the successful synthesis and purity of the target compound. A similar level of agreement would be expected for a pure sample of this compound.
Computational and Theoretical Chemical Investigations
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has become a standard and reliable method for investigating the molecular and electronic properties of organic compounds. nih.govresearchgate.net It offers a favorable balance between computational cost and accuracy, making it well-suited for studying systems like Ethyl 4-aminoisothiazole-3-carboxylate. DFT calculations can elucidate optimized geometries, electronic structures, and vibrational spectra, providing a detailed picture of the molecule's characteristics. nih.govnih.gov
Optimized Geometries and Conformational Preferences
The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. For molecules with flexible groups, such as the ethyl ester in this compound, a potential energy surface scan is performed to identify the most stable conformer. nih.gov
Table 1: Representative Calculated Bond Parameters for a Thiazole (B1198619) Carboxylate Analog Note: This data is for a related compound, Ethyl-2-amino-4-methyl thiophene-3-carboxylate, and serves as an illustrative example.
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length (Å) | |
| C=O | 1.215 |
| C-S | 1.768 |
| C-N (amino) | 1.359 |
| Bond Angle (°) | |
| O=C-O | 124.9 |
| C-S-C | 91.8 |
| H-N-H | 118.9 |
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.govirjweb.com
A small HOMO-LUMO gap suggests that the molecule can be easily excited, implying higher chemical reactivity and the potential for significant charge transfer within the molecule. nih.govirjweb.com DFT calculations are routinely used to compute the energies of these orbitals. researchgate.netresearchgate.net For aromatic and heterocyclic systems, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is located on electron-deficient sites. In this compound, the HOMO would likely be centered on the aminoisothiazole ring, while the LUMO might be associated with the carboxylate group. The magnitude of the energy gap influences the molecule's electronic absorption properties, which can be correlated with UV-Visible spectroscopy data. nih.gov
Table 2: Illustrative Frontier Orbital Energies for Related Heterocyclic Systems Note: Values are examples from DFT studies on various heterocyclic compounds to illustrate typical ranges.
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Thiazole Derivative | -6.3 | -1.8 | 4.5 |
| Triazine Derivative | -6.29 | -1.81 | 4.48 irjweb.com |
| Oxime Ester | -5.8 | -2.1 | 3.7 |
Dipole Moment and Charge Distribution Analysis
Furthermore, charge distribution can be analyzed using methods like Mulliken population analysis or by generating Molecular Electrostatic Potential (MEP) maps. nih.govnih.gov An MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms and the isothiazole (B42339) ring's sulfur atom, indicating these are potential sites for hydrogen bonding and electrophilic attack.
Vibrational Frequency Calculations and Comparison with Experimental Spectra
Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov By calculating the vibrational modes and their corresponding frequencies at the DFT level, researchers can assign the absorption bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and wagging of functional groups. researchgate.netwayne.edu
For a molecule like this compound, DFT calculations would predict characteristic frequencies for the N-H stretching of the amino group, C=O stretching of the ester, C-N and C-S stretching of the isothiazole ring, and various C-H vibrations. researchgate.net Often, calculated frequencies are systematically scaled to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement with experimental data recorded from FT-IR and FT-Raman spectroscopy. nih.gov
Table 3: Representative Vibrational Frequencies for Functional Groups in Related Molecules Note: This table shows typical experimental and calculated frequency ranges for key functional groups found in similar structures.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amino (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Carbonyl (C=O) | Stretch | 1680 - 1750 |
| Isothiazole Ring | Ring Vibrations | 1400 - 1600 |
| Ester (C-O) | Stretch | 1100 - 1300 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
In this compound, NBO analysis could reveal hyperconjugative interactions between the lone pair electrons of the amino group's nitrogen atom and the antibonding orbitals of the isothiazole ring. It could also detail the delocalization of electron density from the sulfur and nitrogen lone pairs into the ring system and the ester group. The stabilization energies (E(2)) calculated in NBO analysis provide a quantitative measure of these charge-transfer interactions. researchgate.net
Molecular Modeling and Docking Studies for Understanding Chemical Interactions
Beyond characterizing the isolated molecule, computational methods are extensively used to predict how a molecule interacts with biological macromolecules, such as proteins or enzymes. Molecular docking is a key technique in this area, simulating the binding of a small molecule (ligand) into the active site of a protein (receptor). nih.gov
For this compound, docking studies could be employed to investigate its potential as an inhibitor for a specific enzyme. The process involves placing the ligand in various orientations and conformations within the protein's binding pocket and scoring these poses based on binding affinity. nih.gov These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The results provide valuable hypotheses about the molecule's mechanism of action at a molecular level, guiding the design of more potent analogs in drug discovery research. researchgate.netnih.gov
Prediction of Chemical Reactivity and Reaction Pathways
Computational chemistry provides powerful tools to predict the reactivity of molecules. For aminothiazole derivatives, Density Functional Theory (DFT) is a common method used to explore electronic structure and predict how and where a molecule will react.
Frontier Molecular Orbitals and Reactivity: The reactivity of a chemical compound is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the orbital containing the most energetic electrons. A high HOMO energy indicates a greater ability to donate electrons, making the molecule a better nucleophile. For aminothiazole derivatives, the HOMO is often localized on the aminothiazole ring, particularly on the amino group and the sulfur atom, indicating these are likely sites for electrophilic attack.
LUMO: Represents the orbital that will accept electrons. A low LUMO energy suggests the molecule can readily accept electrons, making it a better electrophile.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.org
Computational studies on related aminothiazole structures analyze these orbitals to predict their chemical behavior. scirp.org For instance, in a DFT study of a zinc-aminothiazole complex, the HOMO-LUMO gap was calculated to understand the molecule's activity. scirp.org Similar analyses on aminothiazole-derived Schiff bases used the HOMO and LUMO energy gaps to signify their bioactive nature. nih.gov
Molecular Electrostatic Potential (MEP): Another key predictive tool is the Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For aminothiazole derivatives, MEP maps typically show negative potential (red/yellow) around the nitrogen of the amino group and the thiazole ring, as well as the oxygen atoms of the carboxylate group. These are the predicted sites for electrophilic attack. Positive potential (blue) is often located around the hydrogen atoms of the amino group, indicating sites for nucleophilic attack.
Predicted Reaction Pathways: Based on the electronic properties of the aminothiazole scaffold, several reaction pathways can be predicted:
Reactions at the Amino Group: The amino group is a primary site of reactivity. It can undergo acylation, alkylation, and condensation reactions. For example, it can react with acyl chlorides or isocyanates. nih.gov
Electrophilic Substitution on the Thiazole Ring: The thiazole ring itself can undergo electrophilic substitution, with the position of attack influenced by the existing substituents (the amino and carboxylate groups).
Cyclization Reactions: The bifunctional nature of the molecule, containing both an amino group and an ester, allows for various cyclization reactions to form fused heterocyclic systems. nih.gov For example, reactions can lead to the formation of thiazolo[4,5-d]pyridazines or other complex heterocycles. mdpi.com
Thermodynamic Property Calculations
Theoretical calculations can predict the thermodynamic properties of a molecule, such as its entropy, heat capacity, and enthalpy. These values are crucial for understanding the stability and behavior of a compound under different conditions. DFT calculations at specific theory levels (like B3LYP/6-311++G(d,p)) are employed to obtain these properties by analyzing the vibrational frequencies of the molecule at its optimized geometry. researchgate.net
While specific experimental data for this compound is not available, a theoretical study on the related compound Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate provides insight into the expected thermodynamic values. researchgate.net
Table 1: Calculated Thermodynamic Properties for Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
This interactive table presents theoretical data calculated using DFT at the B3LYP/6-311++G(d,p) level. researchgate.net
| Thermodynamic Property | Value | Unit |
| Entropy (S) | ||
| Total | 468.163 | cal/mol·K |
| Translational | 42.046 | cal/mol·K |
| Rotational | 34.708 | cal/mol·K |
| Vibrational | 391.409 | cal/mol·K |
| Heat Capacity (Cv) | ||
| Total | 50.844 | cal/mol·K |
| Translational | 2.981 | cal/mol·K |
| Rotational | 2.981 | cal/mol·K |
| Vibrational | 44.883 | cal/mol·K |
| Enthalpy (H) | ||
| Total | 21.011 | kcal/mol |
Applications As Versatile Building Blocks and Intermediates in Advanced Chemical Synthesis
Precursor in the Synthesis of Diverse Heterocyclic Scaffolds
The bifunctional nature of aminoisothiazole derivatives, possessing both a nucleophilic amino group and an electrophilic ester, allows for a range of chemical transformations. This dual reactivity is fundamental to its role in building diverse molecular frameworks.
Based on the provided search results, there is no specific information available regarding the use of Ethyl 4-aminoisothiazole-3-carboxylate for the generation of scaffold diversity for chemical libraries.
Aminoisothiazole derivatives serve as key starting materials for constructing fused heterocyclic systems. Their ability to undergo cyclocondensation reactions is a cornerstone of this application. A notable example is the synthesis of the isothiazolo[5,4-b]pyridine (B1251151) core structure.
In a documented synthetic pathway, an aminoisothiazole derivative, 3-methyl-5-aminoisothiazole, is used to build a fused pyridine (B92270) ring. researchgate.net The process begins with the reaction of the aminoisothiazole with diethyl ethoxymethylenemalonate (EMME). This step forms an intermediate enamine. This intermediate is then subjected to a high-temperature cyclization reaction in a high-boiling solvent like diphenyl ether, which results in the formation of the bicyclic isothiazolo[5,4-b]pyridine system. researchgate.net This transformation highlights how the aminoisothiazole scaffold can be elaborated into more complex, multi-ring structures, which are of significant interest in medicinal chemistry. researchgate.net
| Starting Material | Reagent | Key Transformation | Product Scaffold | Reference |
|---|---|---|---|---|
| 3-Methyl-5-aminoisothiazole | 1. Diethyl ethoxymethylenemalonate (EMME) 2. Diphenyl ether (heat) | Enamine formation followed by thermal cyclization | Isothiazolo[5,4-b]pyridine | researchgate.net |
Role in Materials Chemistry Research
The application of this compound in materials science is an area of potential, though specific examples are not detailed in the provided search results.
Based on the provided search results, there is no specific information available regarding the use of this compound in the development of novel conjugated polymers.
Based on the provided search results, there is no specific information available regarding the use of this compound in the synthesis of components for optoelectronic applications.
Chemical Corrosion Inhibition Studies
Adsorption Mechanisms on Metal Surfaces
The adsorption of isothiazole (B42339) and related thiazole (B1198619) derivatives on metal surfaces is a complex process that can involve both physical (physisorption) and chemical (chemisorption) interactions. ajchem-a.com The presence of heteroatoms—specifically nitrogen and sulfur—in the isothiazole ring, along with oxygen atoms in the carboxylate group, plays a crucial role in this process.
Chemisorption: The lone pair electrons on the nitrogen and sulfur atoms can coordinate with the vacant d-orbitals of metal atoms, forming a protective chemical bond. mdpi.com This type of interaction is often strong and leads to the formation of a stable, inhibitive layer on the metal surface. The adsorption process for many thiazole derivatives has been found to follow the Langmuir adsorption isotherm, which is indicative of monolayer formation. researchgate.netajchem-a.com
Physisorption: This involves weaker electrostatic interactions, such as van der Waals forces, between the inhibitor molecules and the charged metal surface. ajchem-a.com
Film Formation and Surface Passivation
The adsorption of isothiazole derivatives onto a metal surface leads to the formation of a thin, protective film that acts as a barrier against corrosive agents. researchgate.netyoutube.com This film can passivate the metal surface by:
Blocking Active Sites: The adsorbed molecules cover the active sites on the metal surface where corrosion reactions would typically occur. nih.gov
Repelling Corrosive Species: The organic part of the molecule can create a hydrophobic layer that repels water and other corrosive ions.
Modifying the Electrode-Electrolyte Interface: The formation of the inhibitor film alters the structure of the electrical double layer at the metal-solution interface, which can slow down the electrochemical reactions responsible for corrosion. mdpi.com
Future Directions and Emerging Research Avenues in Ethyl 4 Aminoisothiazole 3 Carboxylate Chemistry
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, moving away from traditional methods that often involve harsh conditions, hazardous solvents, and poor atom economy. bepls.com Future research will focus on developing synthetic routes to ethyl 4-aminoisothiazole-3-carboxylate and its derivatives that are both efficient and environmentally responsible.
Key areas of development include:
One-Pot and Multicomponent Reactions: These approaches combine several synthetic steps into a single operation, reducing solvent waste, energy consumption, and purification efforts. A (4+1) annulation strategy, for instance, allows for the construction of the isothiazole (B42339) ring from simple precursors in one pot. thieme-connect.com
Use of Greener Solvents: Research is shifting towards the use of water, ethanol (B145695), or solvent-free conditions, minimizing reliance on volatile and toxic organic solvents. bepls.comgoogle.com
Catalytic Approaches: The use of catalysts, including metal-based and organocatalysts, is preferred over stoichiometric reagents to improve efficiency and reduce waste. Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles represents an advanced method for creating substituted isothiazoles. organic-chemistry.org
Microwave and Ultrasonic-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, often leading to higher yields and cleaner product formation in shorter timeframes. bepls.com
Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Isothiazole Derivatives
| Feature | Traditional Methods | Sustainable/Green Methods |
|---|---|---|
| Solvents | Often rely on volatile organic compounds (VOCs) like DMF. thieme-connect.com | Prioritize water, ethanol, or solvent-free conditions. bepls.com |
| Reagents | Frequently use stoichiometric, often hazardous, reagents. | Employ catalytic amounts of reagents, enhancing atom economy. organic-chemistry.org |
| Energy | Typically require prolonged heating under reflux. | Utilize microwave or ultrasound energy for rapid heating. bepls.com |
| Waste | Generate significant amounts of by-products and solvent waste. | Designed to minimize waste through one-pot or multicomponent strategies. thieme-connect.com |
| Efficiency | May involve multiple steps with purification at each stage. | Higher efficiency through telescoped reactions and reduced workup. bepls.com |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
While the fundamental reactivity of the isothiazole ring is established, there is a vast, underexplored landscape of novel chemical transformations. Future research will delve into uncovering unprecedented reactivity patterns to create molecular diversity from the this compound scaffold.
Emerging areas of exploration include:
C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a highly atom-economical strategy to introduce complexity, avoiding the need for pre-functionalized starting materials.
Ring Transformation Reactions: Isothiazoles can be used as synthons for other heterocyclic systems. For example, light-driven methods can initiate a cascade of structural rearrangements, transforming isothiazoles into other complex heterocyles like pyrazoles. researchgate.netchemistryworld.com
Novel Cycloaddition Reactions: The isothiazole ring can participate in various cycloaddition reactions, serving as a building block for more complex fused heterocyclic systems. medwinpublishers.com
Photoredox Catalysis: Light-driven catalytic cycles can enable previously inaccessible transformations under mild conditions, opening new avenues for derivatization.
Table 2: Examples of Novel Transformations in Isothiazole Chemistry
| Transformation Type | Description | Significance |
|---|---|---|
| Ring Transformation | Conversion of isothiazoles into N-alkyl pyrazoles via a 1,2,3-thiadiazine-S-oxide intermediate. researchgate.net | Provides a strategic atom replacement approach to access different heterocyclic cores. |
| (4+1) Annulation | A one-pot synthesis of 3,5-disubstituted isothiazoles from β-ketothioamides and ammonium (B1175870) acetate (B1210297) via a sequential imine formation/cyclization/oxidation cascade. thieme-connect.comorganic-chemistry.org | Carbon-economic and metal-free method for building the isothiazole ring. |
| Transannulation | Rhodium-catalyzed reaction of 1,2,3-thiadiazoles with nitriles to form a wide variety of isothiazoles. organic-chemistry.org | Offers a versatile route to substituted isothiazoles from different starting materials. |
Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Design
The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is set to revolutionize how synthetic routes are designed and optimized. acs.orgnih.gov For this compound, these computational tools can accelerate the discovery of new derivatives and synthetic pathways.
Key applications include:
Forward Reaction Prediction: ML models, trained on vast databases of known chemical reactions, can predict the likely products and yields for a given set of reactants and conditions. arxiv.orgyoutube.com This helps chemists evaluate the feasibility of a proposed reaction before heading to the lab.
Retrosynthetic Analysis: AI-powered tools can propose complete synthetic routes for a target molecule by working backward from the final product to commercially available starting materials. acs.org This can uncover non-obvious and more efficient pathways.
Reaction Condition Optimization: Machine learning algorithms can identify the optimal solvent, catalyst, temperature, and other parameters to maximize the yield and selectivity of a specific transformation, reducing the need for extensive experimental screening. consensus.app
De Novo Molecular Design: AI can generate novel molecular structures with desired properties, which can then be assessed for synthetic feasibility using retrosynthesis tools.
The integration of AI and ML into the research workflow promises to reduce the time and cost associated with drug discovery and materials science, where heterocyclic compounds play a crucial role. nih.goviscientific.org
Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring
A deep understanding of reaction mechanisms and kinetics is crucial for optimization and scale-up. Advanced in-situ spectroscopic techniques, often referred to as Process Analytical Technology (PAT), allow chemists to monitor reactions in real-time without altering the system. mdpi.com
Future applications in the synthesis of this compound will likely involve:
In-Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques provide real-time information on the concentration of functional groups, allowing for the tracking of reactants, intermediates, and products throughout a reaction. mdpi.comazooptics.com
Benchtop NMR Spectroscopy: The development of compact, low-field NMR spectrometers enables real-time monitoring of chemical transformations directly in the reaction vessel, providing detailed structural information and quantitative analysis of reaction components. analytik.newsnih.gov
Spectroscopic Ellipsometry: Techniques like quantum cascade laser (QCL) ellipsometry can provide high-resolution spectra in under a second, making them suitable for monitoring dynamic processes and thin-film properties during a reaction. mdpi.com
These tools enable precise determination of reaction endpoints, identification of transient intermediates, and rapid optimization of reaction conditions, leading to safer, more efficient, and reproducible synthetic processes. mdpi.com
Table 3: In-Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Principle | Information Gained | Application |
|---|---|---|---|
| FTIR-ATR | Measures infrared absorption via an attenuated total reflection probe immersed in the reaction mixture. mdpi.com | Concentration of species with IR-active functional groups, reaction kinetics, and endpoint detection. | Widely used for monitoring organic reactions, including hazardous processes like diazonium salt formation. mdpi.com |
| Raman Spectroscopy | Measures inelastic scattering of monochromatic light, providing information on molecular vibrations. azooptics.com | Structural fingerprinting, analysis of reactions in aqueous media, and monitoring of crystallization processes. | Complements FTIR, especially for symmetric bonds and analysis through glass or in slurries. |
| Benchtop NMR | Uses a compact magnet to acquire NMR spectra of the reaction mixture in real-time. analytik.news | Quantitative concentration of reactants and products, structural elucidation of intermediates. | Demonstrated for monitoring Hantzsch thiazole (B1198619) synthesis in flow reactors. analytik.news |
Computational Design of Functionalized Derivatives with Tailored Chemical Properties
Computational chemistry provides a powerful platform for the rational design of new molecules with specific, pre-determined properties, thereby guiding synthetic efforts toward the most promising candidates. By modeling derivatives of this compound, researchers can predict their characteristics before undertaking laborious and costly synthesis.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations are used to predict a wide range of molecular properties, including electronic structure, molecular orbital energies (HOMO/LUMO), vibrational frequencies, and reactivity indices. researchgate.netqeios.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their properties (e.g., biological activity, toxicity). nih.gov
Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to screen for potential biological activity by modeling interactions with a target protein. nih.govnih.gov
By employing these in silico methods, scientists can create virtual libraries of functionalized this compound derivatives and screen them for tailored electronic, optical, or biological properties, focusing laboratory resources on molecules with the highest potential for success.
Table 4: Compound Names Mentioned in This Article
| Compound Name |
|---|
| This compound |
| β-ketothioamides |
| Ammonium acetate |
| 1,2,3-thiadiazoles |
| Pyrazoles |
Q & A
Q. Advanced
Orthogonal Techniques : Compare NMR (¹H/¹³C), IR, and LC-MS data. For example, distinguish regioisomers via NOESY correlations in NMR .
Crystallographic Validation : Resolve ambiguous mass spectrometry peaks (e.g., [M+H]+ vs. adducts) using single-crystal X-ray structures .
DFT Calculations : Predict NMR/IR spectra (Gaussian09) to match experimental data .
What safety protocols are critical when handling this compound?
Q. Basic
- Storage : Refrigerate (<4°C) in airtight containers to prevent hydrolysis .
- Handling : Use electrostatic-safe equipment and fume hoods to avoid vapor inhalation .
- Waste Disposal : Neutralize acidic byproducts before disposal via certified waste management .
How can Mercury CSD assist in analyzing crystal structures?
Q. Advanced
- Packing Motifs : Use the Materials Module to identify π-π stacking or hydrogen-bonding patterns in isothiazole derivatives .
- Void Analysis : Quantify solvent-accessible voids (>50 ų) to assess crystallinity .
- ConQuest Integration : Cross-reference with CSD entries (e.g., analogs like Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) .
What strategies overcome solubility issues in bioactivity assays?
Q. Advanced
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design : Modify the ester group to improve membrane permeability .
- In Silico Screening : Predict logP values (ADMET Lab 2.0) to guide derivatization .
How is purity validated using orthogonal techniques?
Q. Advanced
HPLC-DAD : Ensure >98% purity (C18 column, acetonitrile/water mobile phase) .
Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .
DSC/TGA : Verify thermal stability (decomposition >150°C) .
What computational methods predict reactivity in nucleophilic substitutions?
Q. Advanced
Fukui Indices : Identify nucleophilic sites (e.g., amino group) via Gaussian09 calculations .
MD Simulations : Simulate reaction trajectories (AMBER) for SN2 mechanisms at the ester carbonyl .
How to design control experiments for regioisomer distinction?
Q. Advanced
Isotopic Labeling : Use ¹⁵N-labeled amines to track substitution sites via NMR .
Competitive Reactions : Compare yields under varying temperatures/pH to map kinetic vs. thermodynamic control .
Effective crystallization techniques for X-ray-quality crystals?
Q. Advanced
Slow Evaporation : Use ethyl acetate/hexane (1:3) at 4°C for slow nucleation .
Vapor Diffusion : Introduce tert-butanol via diffusion into aqueous solutions .
Seeding : Add microcrystals of analogs (e.g., Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) to induce growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
